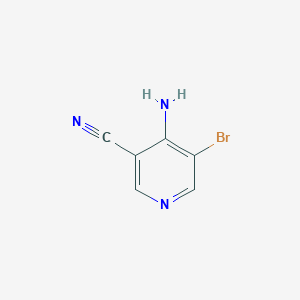

4-Amino-5-bromonicotinonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry and biology. amazonaws.com Its presence is integral to numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent appearance in a wide range of FDA-approved drugs. libretexts.orgorganic-chemistry.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can improve the aqueous solubility and pharmacokinetic properties of drug molecules. researchgate.net This has led to the extensive use of pyridine derivatives in the development of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. amazonaws.comlibretexts.org

Overview of Nicotinonitrile Derivatives in Organic Synthesis

Nicotinonitriles, or cyanopyridines, are a subclass of pyridine derivatives characterized by a nitrile (-C≡N) group attached to the pyridine ring. This functional group is a powerful tool in organic synthesis, serving as a precursor to a variety of other functionalities such as carboxylic acids, amides, and amines. smolecule.com The nitrile group also activates the pyridine ring for certain reactions and can participate directly in cyclization reactions to form fused heterocyclic systems. mdpi.com Consequently, nicotinonitrile derivatives are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals like Bosutinib and Neratinib, as well as functional materials for optical and electronic applications. mdpi.com

Importance of Halogenation in Modulating Chemical Reactivity and Biological Activity

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental strategy in organic and medicinal chemistry. numberanalytics.com Attaching a halogen atom can significantly alter a compound's physical and chemical properties, including its reactivity, stability, and lipophilicity. wikipedia.org In synthetic chemistry, halogens, particularly bromine and iodine, serve as excellent leaving groups or handles for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the construction of complex carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org From a biological perspective, the incorporation of halogens can enhance the potency and bioavailability of a drug molecule by influencing its binding affinity to target proteins and its metabolic stability. hmdb.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRLZADCIZUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Bromonicotinonitrile

Reactivity of the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key site for synthetic transformations, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for derivatives of 4-amino-5-bromonicotinonitrile. mdpi.commasterorganicchemistry.com The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom facilitates the attack of nucleophiles on the carbon atom bearing the bromine atom. pressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur efficiently, the presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. pressbooks.publibretexts.org

In a related compound, 3-amino-5-bromopyridine-2-carbonitrile, the bromine atom is susceptible to displacement by nucleophiles like sodium azide (B81097) in DMF at elevated temperatures, yielding the corresponding azido (B1232118) derivative. However, direct amination can be challenging due to potential side reactions, often necessitating the protection of the existing amino group. The reactivity in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is typically the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product | Conditions |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | 2,4,6-Trinitrophenol | Room Temperature |

| p-Chloronitrobenzene | OH⁻ | p-Nitrophenol | 130 °C |

| 3-Amino-5-bromopyridine-2-carbonitrile | NaN₃ | 3-Amino-5-azidopyridine-2-carbonitrile | DMF, 70°C |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-based catalysts being particularly prevalent. eie.grrsc.org These reactions have revolutionized synthetic organic chemistry. mdpi.com

Stille Reaction:

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. nrochemistry.commsu.edu It is valued for the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups under mild reaction conditions. nrochemistry.comorgsyn.org The catalytic cycle of the Stille reaction comprises three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.comresearchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the coupling process. researchgate.net Additives like copper(I) iodide (CuI) can also enhance the reaction rate. harvard.edu

Heck Reaction:

The Heck reaction is a palladium-catalyzed method for the vinylation or arylation of olefins. mdpi.com The reaction typically involves an aryl halide, an olefin, and a base. libretexts.org The catalytic cycle includes the oxidative addition of the aryl halide to the palladium catalyst, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species. libretexts.org The catalyst is then regenerated by the base. libretexts.org The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. libretexts.org

Table 2: Overview of Stille and Heck Reactions

| Reaction | Key Reactants | Catalyst System | General Features |

| Stille Coupling | Organostannane, Organic Halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄), often with ligands | Tolerates diverse functional groups; mild conditions; organotin byproducts can be toxic. nrochemistry.comharvard.edu |

| Heck Coupling | Olefin, Organic Halide, Base | Pd catalyst (e.g., Pd(OAc)₂), often with phosphine ligands | Forms C-C bonds by vinylation/arylation of olefins; high chemoselectivity. mdpi.comresearchgate.net |

Reactivity of the Amino Group

The amino group in this compound is a nucleophilic center and can participate in various reactions.

The amino group can undergo acylation reactions with acylating agents to form amides. ambeed.com Similarly, alkylation reactions with alkyl halides can introduce alkyl substituents onto the nitrogen atom. Pyridine derivatives, in general, are known to undergo such transformations. mdpi.com For instance, the acylation of 4-aminopyridine (B3432731) is a known reaction. ambeed.com

The primary amino group can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form imines (Schiff bases). mdpi.com This reaction typically proceeds through a hemiaminal intermediate. mdpi.com The stability and formation of these products can be influenced by reaction conditions like temperature, solvent polarity, and the electronic nature of the substituents on the carbonyl compound. mdpi.com

Reactivity of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations. libretexts.orgchemistrysteps.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Key reactions of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, often proceeding through an intermediate amide. libretexts.orgchemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile's carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems. smolecule.com For example, the thionation of a cyano group with Lawesson's reagent can produce a thioamide, which is a key intermediate for synthesizing fused heterocyclic compounds.

Table 3: Summary of Nitrile Group Reactivity

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |

| Thionation | Lawesson's Reagent | Thioamide |

Hydrolysis and Amidation Reactions

The nitrile group of nicotinonitrile derivatives is susceptible to hydrolysis under acidic or basic conditions, typically yielding a carboxylic acid. smolecule.com In some instances, partial hydrolysis can lead to the formation of a carboxamide. For example, during the acidic reduction of 3-nitro-5-bromopyridine-2-carbonitrile, partial hydrolysis to 3-amino-5-bromopicolinamide has been observed as an undesired side reaction with yields between 12-20%.

Amidation reactions involving the amino group of similar aminonicotinonitrile compounds are also documented. For instance, acylation and carbamoylation of 3-amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines, which can be synthesized from related nicotinonitrile precursors, occur regioselectively at the amino group. researchgate.netd-nb.info

Cycloaddition Reactions

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cycloaddition reactions. A prominent example is the construction of the pyrazolo[3,4-b]pyridine system. This can be achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.netd-nb.info Another method involves the reaction of functional derivatives of 2-chloronicotinic acids with substituted hydrazines. researchgate.netd-nb.info These reactions often proceed via a cascade or one-pot synthesis. For instance, a cascade 6-endo-dig cyclization has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov

Similarly, thieno[2,3-b]pyridines can be synthesized from appropriately substituted cyanopyridine precursors. The Thorpe–Ziegler cascade reaction of 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides in the presence of a strong base is a known method to produce 3-aminothieno[2,3-b]pyridine-2-carboxamides. sciforum.net

Table 1: Examples of Cycloaddition Reactions Leading to Fused Pyridines

| Starting Material(s) | Reagents/Conditions | Product | Reference(s) |

| 5-Amino-1-phenyl-pyrazole and α,β-unsaturated ketones | ZrCl₄, EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazoles and alkynyl aldehydes | Silver, iodine, or NBS | Halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines | nih.gov |

| 3-Cyanopyridine-2(1H)-thiones and α-chloroacetanilides | Strong base, boiling DMF | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | sciforum.net |

| 6-Hydrazino-4-methyl-2-chloronicotinonitriles and 1,3-diketones | - | 4-Methyl-6-pyrazolyl-2-chloronicotinonitriles | researchgate.netd-nb.info |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org This deactivation is further enhanced if the nitrogen becomes protonated or coordinates to a Lewis acid catalyst. wikipedia.org However, activating groups on the ring can facilitate such reactions. masterorganicchemistry.com

For pyridine and its derivatives, electrophilic substitution is challenging and often requires harsh conditions. wikipedia.org In the context of related bromo-substituted pyridines, the position of substitution is influenced by the existing substituents. For instance, the bromination of thieno[2,3-b]pyridine (B153569) occurs regioselectively at the 4-position. nih.gov While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general principles suggest that the amino group would act as an activating group, directing electrophiles to the ortho and para positions, while the bromo and cyano groups are deactivating.

Detailed Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies of reactions involving nicotinonitrile derivatives often reveal complex pathways and the formation of key intermediates. In the synthesis of 2-bromopyridines from α,β-unsaturated nitriles, a proposed mechanism involves the formation of a γ-enamine intermediate followed by intramolecular cyclization. wiley.com Control experiments have been used to probe the reaction pathway, indicating the essential role of reagents like DMF-DMA and ammonium (B1175870) acetate (B1210297). wiley.com

In the synthesis of thieno[2,3-b]pyridines, it has been demonstrated that both the cyano and an adjacent thioalkyl group can be involved in the cyclization step. researchgate.net Similarly, in the formation of pyrazolo[3,4-b]pyridines from 2-hydrazinopyridines, the intermediate spontaneously undergoes further cyclization to form the pyrazole (B372694) fragment. d-nb.info

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the factors influencing the rate of reactions involving nicotinonitrile derivatives. For instance, in the context of cross-coupling reactions, the rate can be significantly affected by the nature of the catalyst, ligands, and the pH of the reaction medium. nih.gov Studies on the protodeboronation of arylboronic acids, which are often used in coupling reactions with bromo-substituted pyridines, have shown that alkaline conditions can accelerate the decomposition of the boronic acid, thus competing with the desired cross-coupling reaction. nih.gov

In the study of Mur ligase inhibitors, steady-state kinetics measurements were employed to understand the mode of action of aza-stilbene derivatives synthesized from nicotinonitrile precursors. tandfonline.com These studies revealed that one derivative acts as a competitive inhibitor with respect to D-glutamic acid. tandfonline.com While specific kinetic data for reactions of this compound were not found, the principles from related systems highlight the importance of reaction conditions on the rate and outcome of the transformation.

Derivatization and Structural Diversification of 4 Amino 5 Bromonicotinonitrile Scaffold

Synthesis of Fused Heterocyclic Systems

The reactive nature of the amino and cyano groups, coupled with the utility of the bromo substituent as a handle for cyclization or cross-coupling reactions, makes 4-amino-5-bromonicotinonitrile an ideal precursor for constructing fused ring systems.

The pyrazolo[3,4-b]pyridine core is a prominent scaffold in drug discovery, known for its presence in numerous kinase inhibitors. d-nb.info A common synthetic route to this bicyclic system involves the condensation of a substituted 5-aminopyrazole with a 1,3-dielectrophile. url.edu Alternatively, a strategy starting from a functionalized pyridine (B92270), such as a 2-chloronicotinonitrile derivative, can be employed. d-nb.info In this approach, reaction with hydrazine (B178648) or its derivatives leads to an intermediate 2-hydrazinopyridine, which undergoes spontaneous intramolecular cyclization to form the pyrazole (B372694) ring, yielding the pyrazolo[3,4-b]pyridine system. d-nb.info

For instance, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles have been successfully converted into 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines upon treatment with hydrazine and methylhydrazine. d-nb.info This highlights a viable pathway where a precursor derived from this compound could be transformed into a 2-hydrazinonicotinonitrile (B1598358) intermediate, setting the stage for cyclization. The synthesis of various pyrazolo[3,4-b]pyridine derivatives has been explored for applications such as TRK inhibitors and probes for β-amyloid plaques. mdpi.comrsc.org

Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Synthesis

| Starting Material Type | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-Aminopyrazole | 1,3-Diketones | Substituted 1H-Pyrazolo[3,4-b]pyridines | url.edu |

| 2-Chloronicotinonitrile | Hydrazine / Substituted Hydrazines | 3-Amino-1H-pyrazolo[3,4-b]pyridines | d-nb.info |

The pyrido[2,3-d]pyrimidine (B1209978) skeleton is another biologically important heterocycle. The synthesis of these compounds can be achieved through various multicomponent reactions or by cyclization of appropriately substituted pyridine precursors. scirp.orgresearchgate.net For example, a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and 6-amino-1,3-dimethyluracil, catalyzed by Bismuth(III)triflate, can yield pyrido[2,3-d]pyrimidine derivatives. scirp.org

A key strategy for elaborating the this compound scaffold involves its conversion into more complex pyrido[2,3-d]pyrimidines. A modular synthetic approach has been developed for preparing highly substituted 2-aminonicotinonitriles, which are then elaborated into pyrido[2,3-d]pyrimidine bisphosphonates (PYPY-BPs), investigated as potential HIV-1 reverse transcriptase inhibitors. mcgill.ca The synthesis often starts from a 2-oxo-1,2-dihydropyridine-3-carbonitrile, which is converted to a C-2 halo derivative, providing access to the desired 2-aminonicotinonitrile that can be cyclized. mcgill.ca This demonstrates how the core structure of this compound is central to building these fused systems.

Design and Synthesis of Aza-Stilbene Analogues

Aza-stilbenes, bioisosteres of resveratrol, are compounds where a C=C double bond is replaced by a C=N imine bond. mdpi.comnih.gov These analogues are of interest for their potential biological activities, including antioxidant and anti-inflammatory properties. mdpi.com The synthesis of aza-stilbene derivatives from this compound can be envisioned through palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, leveraging the reactivity of the bromine atom.

A related synthesis starts with 5-bromonicotinonitrile (B16776), which undergoes a Stille coupling with tributylvinyltin to create a vinyl intermediate. tandfonline.comtandfonline.com This intermediate is then subjected to a Heck reaction with an aryl halide to form the aza-stilbene backbone. tandfonline.comtandfonline.com This established methodology suggests that this compound could similarly participate in such coupling reactions to generate novel aza-stilbene analogues, where the amino group can be retained or modified to tune the molecule's properties. These compounds have been investigated as inhibitors of bacterial Mur ligases. tandfonline.comtandfonline.com

Preparation of Functionalized Pyridine-3-carbonitriles

The this compound scaffold is a platform for creating a variety of functionalized pyridine-3-carbonitriles through reactions targeting its distinct functional groups. The amino group can be acylated or alkylated, while the bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

The synthesis of diverse 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through one-pot, multi-component reactions involving aromatic aldehydes, acetophenones, malononitrile, and ammonium (B1175870) acetate (B1210297). ajol.info This highlights the versatility of the cyanopyridine core in synthetic chemistry. Furthermore, the reaction of arylmethylidene derivatives of malononitrile dimer with hydrohalic acids can produce 4-amino-6-aryl-2-halopyridine-3,5-dicarbonitriles, demonstrating another route to functionalized pyridines. researchgate.net The amino group at C-4 and the bromo group at C-5 of the title compound provide two distinct points for diversification, allowing for the generation of libraries of compounds for screening purposes. mcgill.ca

Structure-Activity Relationship (SAR) Studies in Derivative Series

The derivatives synthesized from the this compound scaffold have been the subject of numerous structure-activity relationship (SAR) studies to optimize their biological activities.

In the pyrido[2,3-d]pyrimidine series, SAR studies on eEF-2K inhibitors revealed that specific substituents at different positions are crucial for activity. nih.gov For a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, an ethyl group at R¹, a CONH₂ group at R², and a cyclopropyl (B3062369) group at R³ were found to be optimal for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov Compounds 6 (IC₅₀ = 420 nM) and 9 (IC₅₀ = 930 nM) were identified as the most potent in this series. nih.gov

For aza-stilbene analogues investigated as Mur ligase inhibitors, SAR studies showed that the nitrogen atom in the stilbene (B7821643) core is important for interaction with MurE and MurF ligases. researchgate.net Replacing the tetrazole moiety of a lead compound with bioisosteres like carboxylic acid or amide groups resulted in multiple inhibitors against all four Mur ligases (MurC-F). researchgate.net This indicates that while the core scaffold provides the basic framework for binding, peripheral modifications are key to achieving potent and broad-spectrum activity.

SAR studies on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors have also been conducted, leading to the identification of potent compounds for further development. rsc.org

Table 2: SAR Data for Selected Derivative Series

| Series | Target | Key Findings | Most Potent Compound (Example) | IC₅₀ (Example) | Reference |

|---|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4-diones | eEF-2K | Optimal R¹, R², and R³ substituents identified for activity. Pyridine ring and CONH₂ group are essential. | Compound 6 | 420 nM | nih.gov |

| Aza-stilbenes | Mur Ligases | Nitrogen in the core is important for MurE/F. Tetrazole bioisosteres maintain or improve activity. | Thiazoline 32 | Balanced inhibition | researchgate.net |

Applications and Research Significance in Contemporary Chemistry

Utility as a Versatile Building Block in Complex Organic Synthesis

4-Amino-5-bromonicotinonitrile is highly valued as a versatile intermediate or building block in the field of organic synthesis. buyersguidechem.com Its functional groups—the nucleophilic amino group, the reactive bromine atom amenable to cross-coupling reactions, and the cyano group which can be hydrolyzed or reduced—offer multiple reaction pathways for constructing more complex molecular architectures. This trifunctional nature allows chemists to selectively modify the molecule in a stepwise fashion, making it a key component in the synthesis of elaborate organic compounds. For instance, it has been explicitly used in the multi-step synthesis of advanced pharmaceutical intermediates where its structure is incorporated to form the core of the final product. google.comgoogleapis.com

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the pyridine (B92270) ring is a well-established scaffold known to be present in numerous biologically active compounds. This compound serves as a modern and functionalized version of this scaffold. Researchers utilize it as a foundational structure to synthesize novel molecules with potential therapeutic applications. A notable example is its use in the creation of potent somatostatin (B550006) modulators, where the aminobromonicotinonitrile moiety is a key structural component of the final complex quinoline-based compounds designed to interact with biological receptors. google.comgoogleapis.com The strategic placement of its functional groups allows for the precise orientation of other substituents, which is critical for achieving high-affinity binding to biological targets.

The development of enzyme inhibitors is a critical area of drug discovery. While substituted pyridine and nicotinonitrile derivatives are broadly investigated as scaffolds for various enzyme inhibitors, specific research detailing the use of this compound as a direct precursor or scaffold for inhibitors of Mur ligases or MAP kinase-interacting kinases (MNK) is not prominently documented in publicly available scientific literature. The research on Mur ligase inhibitors often focuses on different scaffolds like azastilbenes, and MNK kinase inhibitor development has centered on other cores such as pyrazolo[3,4-b]pyridin-3-amines. Therefore, the direct contribution of this compound to these specific enzyme inhibitor classes remains an area for future exploration.

This compound has been directly implicated in research targeting neurological disorders. It has been used as a key building block in the synthesis of novel somatostatin modulators, which are under investigation for the treatment of various conditions, including neurological diseases such as Alzheimer's disease and neuropathic pain. google.comgoogleapis.com Research leading to the development of these compounds was supported by the U.S. National Institutes of Health, highlighting the potential significance of this work in the field of neuroscience. googleapis.com The resulting molecules, which incorporate the structure derived from this compound, are designed to modulate somatostatin receptor activity, a pathway relevant to many physiological and pathological processes in the central nervous system.

Role in Agrochemical Development Research (e.g., Pesticides, Herbicides)

The field of agrochemical research constantly seeks new molecular scaffolds to develop effective and selective pesticides and herbicides. While the broader class of nicotinonitrile derivatives has been explored for such applications, specific studies focusing on the use of this compound in the development of new agrochemicals are not extensively reported in the available literature. The potential for this compound to serve as a precursor in this sector is plausible due to its structural similarity to other biologically active heterocycles, but dedicated research in this area has yet to be widely published.

Applications in Advanced Materials Science Research (e.g., Functionalized Polymers)

Heterocyclic compounds are of growing interest in materials science for creating functional materials, including polymers and organic electronics. sigmaaldrich.com The combination of a pyridine ring with amino and cyano groups in this compound suggests potential for its use in synthesizing functionalized polymers or other advanced materials. However, similar to its role in agrochemicals, specific research detailing the application of this compound in materials science is limited. Its potential utility as a monomer or an intermediate for creating specialized dyes or organic semiconductors remains a largely unexplored area of research.

Data Tables

Research Applications of this compound

| Area of Research | Specific Application / Role | Key Findings / Examples | References |

|---|---|---|---|

| Organic Synthesis | Versatile Building Block | Used as a key intermediate in multi-step synthesis of complex molecules. | buyersguidechem.comgoogle.comgoogleapis.com |

| Medicinal Chemistry | Scaffold for Bioactive Molecules | Serves as a core structure for synthesizing potent somatostatin modulators. | google.comgoogleapis.com |

| Neurological Disorders | Precursor for Therapeutics | Used to synthesize compounds for treating conditions like Alzheimer's disease and pain. | google.comgoogleapis.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Potential in Environmental Chemistry Research

Investigations into the direct application of this compound in environmental chemistry, particularly for the conversion of toxic substances or soil remediation, are not extensively documented in publicly available research. The scientific literature primarily focuses on the role of this compound and its derivatives as intermediates in the synthesis of pharmaceutically active molecules. However, the broader context of related chemical structures, such as brominated pyridines and other nicotinonitrile derivatives, provides a basis for discussing its theoretical potential in environmental applications.

Halogenated aromatic compounds are a significant class of environmental pollutants. Research has been conducted on the biodegradation and chemical transformation of these substances. For instance, the debromination of brominated flame retardants under anaerobic conditions is a known process, though it can sometimes increase the toxicity of the compounds. nih.gov The biodegradation of various pyridine derivatives has also been studied, with bacteria capable of degrading the pyridine ring into ammonia (B1221849) and carbon dioxide. wikipedia.org However, substitutions on the pyridine ring, such as with amino groups, can affect the rate of degradation. wikipedia.org

The chemical reactivity of the bromine substituent on the pyridine ring is a key factor. In synthetic chemistry, this bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. wikipedia.org This reactivity could theoretically be harnessed for environmental purposes. For example, a potential application could involve catalytic dehalogenation, a process used to break down halogenated organic pollutants. While specific studies on this compound for this purpose are lacking, the general principles of dehalogenation of brominated aromatic compounds are well-established.

Furthermore, some related nicotinonitrile derivatives have been synthesized using environmentally friendly "green chemistry" methods, employing catalysts that are easily separable and reusable, which hints at the environmental consciousness within this area of chemical synthesis. bohrium.comnih.govacs.orgresearchgate.net

While direct research is not available, one can consider the potential of related compounds. For example, a different compound, 5-Bromonicotinonitrile (B16776), is suggested to have potential in soil remediation by acting as a chemical fixative to reduce the risk of toxic substances by transforming them into more stable compounds. bloomtechz.combloomtechz.com Although this is a different molecule, it suggests that the nicotinonitrile structure containing bromine could be explored for such applications.

Currently, there is no specific data from detailed research findings or interactive data tables to present on the direct role of this compound in the conversion of toxic substances or soil remediation. The potential remains largely theoretical and an area for future investigation.

Advanced Characterization and Spectroscopic Analysis of 4 Amino 5 Bromonicotinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). researchgate.netipb.pt The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei, while coupling constants reveal the connectivity of adjacent atoms. organicchemistrydata.org

For pyridine (B92270) derivatives, the position of substituents significantly influences the chemical shifts of the ring protons and carbons. In derivatives of 4-Amino-5-bromonicotinonitrile, the amino group, being an electron-donating group, and the bromo and cyano groups, being electron-withdrawing groups, create a distinct electronic environment that is reflected in the NMR spectra.

¹H NMR spectra of related aminonicotinonitrile derivatives show characteristic signals for the pyridine ring protons and the amino group protons. For instance, in a study of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles, the chemical shifts provided key insights into the molecular framework. evitachem.com The protons of the amino group often appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shift of the cyano group carbon in nicotinonitrile derivatives is typically observed in a characteristic region of the spectrum. For example, the ¹³C-APT NMR spectrum of a synthesized 2-aminonicotinonitrile derivative revealed the nitrile group at δ 114.70 ppm. nih.gov In another instance, for 2-Amino-5-bromo-6-(methylthio)-4-(trimethylsilyl)nicotinonitrile, the carbon of the cyano group appeared at δ 118.2 ppm. mcgill.ca

Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to resolve structural ambiguities by showing correlations between directly bonded and long-range coupled protons and carbons, respectively.

Table 1: Representative NMR Data for Related Nicotinonitrile Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|---|

| 2-Aminonicotinonitrile derivative | ¹³C | 114.70 (C≡N) | - | nih.gov |

| 2-Amino-5-bromo-6-(methylthio)-4-(trimethylsilyl)nicotinonitrile | ¹³C | 118.2 (C≡N) | CDCl₃ | mcgill.ca |

| 3-Amino-5-bromopyridine-2-carbonitrile | ¹H | 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 (bs, 2H, NH₂) | DMSO | |

| 5-Bromonicotinonitrile (B16776) | ¹H | 8.60 (dd, 1H), 8.03 (dd, 1H), 7.41 (dd, 1H) | CD₂Cl₂ | mdpi.com |

| 5-Bromonicotinonitrile | ¹³C | 152.92, 152.52, 142.72, 122.38, 114.67 (C≡N), 110.82 | CD₂Cl₂ | mdpi.com |

This table presents data for structurally related compounds to provide a general understanding of the expected spectral regions for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub Each functional group has a characteristic absorption frequency.

For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups:

N-H stretching: The amino group (NH₂) typically exhibits one or two sharp bands in the region of 3500-3300 cm⁻¹.

C≡N stretching: The nitrile group (C≡N) shows a characteristic sharp absorption band of medium intensity in the range of 2260-2220 cm⁻¹. For 5-bromonicotinonitrile, this peak is observed at 2236 cm⁻¹. mdpi.com

C=C and C=N stretching: The aromatic pyridine ring will display several absorption bands in the 1600-1400 cm⁻¹ region. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3500-3300 |

| Nitrile (C≡N) | Stretching | 2260-2220 |

| Aromatic Ring (C=C, C=N) | Stretching | 1600-1400 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule. The pyridine ring, along with its substituents, constitutes the chromophoric system in this compound, and its UV-Vis spectrum would reveal the electronic transitions associated with this system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It is used to determine the molecular weight of a compound with high accuracy and to obtain information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule, providing unambiguous confirmation of its chemical formula. For 3-Amino-5-bromopyridine-2-carbonitrile, a related compound, the high-resolution mass spectrum showed a [M+H]⁺ ion at m/z 197.9656, which is very close to the calculated value of 197.96618. For this compound (C₆H₄BrN₃), the expected exact mass is approximately 196.9588 g/mol . chemsrc.com

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of this compound would likely involve the loss of bromine, the cyano group, or other small neutral molecules, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures and byproducts. rsc.orgnih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. nih.gov By spotting the sample on a silica (B1680970) gel plate and developing it with a suitable solvent system, the components of the mixture separate based on their polarity. The separated spots can be visualized under UV light. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment and separation. nih.gov A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the sample can be determined by the area of the peak corresponding to the compound in the chromatogram. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be used for detection and identification. The development of a validated HPLC method would be crucial for the quality control of this compound.

Computational and Theoretical Investigations on 4 Amino 5 Bromonicotinonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of heterocyclic compounds. DFT methods are widely used to optimize molecular geometries, calculate electronic energies, and analyze frontier molecular orbitals (FMOs). nih.govnih.govresearchgate.net

For derivatives of 4-aminopyridine (B3432731), DFT calculations using the B3LYP hybrid functional with basis sets like 6-311++G(2d, 2p) have been employed to determine equilibrium geometry and harmonic vibrational frequencies. researchgate.net In a study on 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, the molecular structure was optimized using the DFT/B3LYP method with various basis sets, including 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ, to predict the most stable conformation. nih.gov

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com For instance, a DFT study on a bromophenyl derivative calculated a HOMO-LUMO energy gap of 2.57 eV, providing insights into the molecule's electronic structure and reactivity profile. researchgate.net Such calculations help in understanding charge transfer within the molecule, which is crucial for its potential biological activity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to identify reactive sites. The MEP map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting how it will interact with other chemical species. researchgate.netmdpi.com For example, in one study, the MEP map showed an intense red region around the oxygen atom of a carbonyl group, indicating high electron density and a strong potential for electrophilic interaction. researchgate.net

Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies, offering further understanding of a molecule's reactivity and stability. mdpi.comnih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Related Aminopyridine Derivatives

| Compound Studied | DFT Functional | Basis Set | Properties Calculated |

| 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine | B3LYP | cc-pVTZ | Optimized structure, vibrational frequencies, Mulliken charges, FMOs |

| 4-Aminopyridine & 3,4-Diaminopyridine | B3LYP | 6-311++G(2d, 2p) | Equilibrium geometry, harmonic vibrational frequencies, HOMO-LUMO gap, PED |

| Indole-based Schiff Bases (including bromo-derivatives) | - | - | Geometry optimizations, conformational analyses, Molecular Electrostatic Potential |

| C9H8BrClO (bromo-phenyl ketone derivative) | B3LYP | 6-31G(d,p) | MEP, HOMO-LUMO, RDG, LOL, ELF maps |

This table is interactive. You can sort and filter the data.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. niscpr.res.inmdpi.com This method is crucial in drug discovery for screening potential drug candidates by evaluating their binding affinity and interaction patterns with specific biological targets. nih.govplos.org

Docking studies on derivatives of bromo-pyridines and related compounds have been performed to explore their potential as therapeutic agents. For example, in a study of novel pyridine (B92270) derivatives, molecular docking was used to assess their binding energy with the SARS-CoV-2 main protease (PDB ID: 6LU7). The results indicated that certain compounds could fit well within the binding site, interacting with key amino acid residues and potentially inhibiting viral replication. mdpi.com One of the best-docked compounds exhibited a binding energy of -8.6 kcal/mol. mdpi.com

The process involves preparing the 3D structures of both the ligand and the receptor. plos.org Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site and score them based on a scoring function, which typically estimates the binding free energy. nih.govresearchgate.net Lower binding energy scores generally indicate a more stable protein-ligand complex. niscpr.res.in

Key interactions identified through docking studies include hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.org For instance, the docking of 3-bromopyruvate (B3434600) (3-BP) and its derivatives with metabolic enzymes revealed hydrogen bonding between the ligand and amino acid residues in the prominent binding sites of the enzymes. plos.org Visualization of these docked complexes helps in understanding the molecular basis of the ligand's activity and provides a rationale for designing more potent inhibitors. nih.govresearchgate.net

Table 2: Example of Molecular Docking Study on a Pyridine Derivative

| Ligand | Target Protein | PDB ID | Docking Software/Server | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiazole clubbed pyridine derivative (8a) | SARS-CoV-2 Main Protease | 6LU7 | - | -8.6 | Interactions with essential amino acids in the binding site |

| Co-crystallized ligand (N3) (for validation) | SARS-CoV-2 Main Protease | 6LU7 | - | -8.0 | ASN 142, GLY 143, GLU 166, GLN 189, SER 144, CYS 145 |

This table is interactive. You can sort and filter the data.

Prediction of Spectroscopic Properties

Computational methods, especially DFT, are highly effective in predicting the spectroscopic properties of molecules, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.govnih.gov

For aminopyridine derivatives, theoretical vibrational frequencies are often calculated and then scaled by a factor to achieve better agreement with experimental FT-IR and Raman spectra. nih.gov The assignment of vibrational modes is performed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal vibration. researchgate.net This detailed assignment helps in understanding the specific molecular motions associated with each spectral band.

In a study of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, DFT calculations were used to compute the vibrational frequencies, which were then compared with experimentally recorded FT-IR and micro-Raman spectra. nih.gov Similarly, for 4-(Boc-amino) pyridine, vibrational frequencies were computed using B3LYP, CAMB3LYP, and PBE1PBE levels of theory to compare with experimental results. researchgate.net

Beyond vibrational spectroscopy, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net The effect of solvents on the spectra can also be modeled using approaches like the Integral Equation Formalism-Polarized Continuum Model (IEF-PCM). researchgate.net Furthermore, electronic properties like absorption wavelengths and excitation energies, which are relevant to UV-Vis spectroscopy, are investigated using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.com

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products on the potential energy surface. Computational chemistry provides essential tools to map these reaction pathways and calculate the associated energy barriers (activation energies). mit.eduims.ac.jp

DFT calculations are a primary method for locating transition state structures. researchgate.net A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. fiveable.mefossee.in This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products. fossee.in

For reactions involving pyridine synthesis or functionalization, DFT can be used to model the entire reaction pathway. researchgate.netresearchgate.net For example, in a study of acetylene (B1199291) hydrochlorination catalyzed by nitrogen-doped carbon, DFT calculations were used to determine the reaction energy profile. The study identified the most likely reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. The calculations revealed energy barriers that the reactants must overcome to proceed to the product state. researchgate.net

Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (QST) are often employed to find the minimum energy path and locate the transition state between a known reactant and product. fiveable.me Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products. fiveable.me These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. baranlab.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. nih.gov Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a detailed picture of its dynamic behavior over time. mdpi.comnih.gov

For flexible molecules like derivatives of 4-amino-5-bromonicotinonitrile, conformational analysis is typically the first step. This can involve systematic or stochastic searches of the conformational space, followed by geometry optimization of the resulting structures using quantum mechanical methods like DFT to determine their relative energies. mdpi.com

Molecular dynamics (MD) simulations use classical mechanics to simulate the motions of atoms and molecules over time. nih.govnih.gov An MD simulation provides a trajectory that describes how the positions and velocities of particles in the system evolve. This allows for the study of dynamic processes such as conformational changes, ligand binding and unbinding events, and protein folding. mdpi.comnih.gov

In the context of drug design, MD simulations are often used to refine the results of molecular docking. mdpi.commdpi.com By simulating the docked ligand-protein complex in a realistic environment (including water and ions), researchers can assess the stability of the binding pose and analyze the interactions in greater detail. mdpi.comnih.gov For example, after docking thiazole-pyridine derivatives to the COVID-19 main protease, the best-docked complex was subjected to MD simulations to verify its stability and understand the thermodynamic properties of the binding. mdpi.com Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For 4-Amino-5-bromonicotinonitrile, a key area of future research will be the development of synthetic routes that are not only efficient but also environmentally benign.

Current research on related heterocyclic compounds often relies on multi-step syntheses that may involve harsh reaction conditions and the generation of significant waste. Future efforts are expected to focus on:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation would represent a significant advancement. This approach could potentially shorten synthetic sequences and improve atom economy by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and energy consumption.

Biocatalysis: The exploration of enzymatic transformations could provide highly selective and environmentally friendly methods for the synthesis and modification of this compound. Enzymes could be particularly useful for stereoselective reactions, opening up new avenues for chiral derivatives.

| Sustainable Synthetic Approach | Potential Advantages |

| Catalytic C-H Activation | Increased atom economy, reduced synthetic steps |

| Flow Chemistry | Enhanced safety, scalability, and process control |

| Biocatalysis | High selectivity, mild reaction conditions |

Exploration of New Chemical Transformations and Reactivity Patterns

The inherent reactivity of the functional groups in this compound provides a rich playground for exploring novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing cyano and bromo groups creates unique electronic properties that can be exploited in various reactions.

Future research in this area is likely to investigate:

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The systematic exploration of these reactions with diverse coupling partners will undoubtedly lead to a vast library of novel derivatives with tailored properties.

Transformations of the Cyano Group: The nitrile functionality is a gateway to numerous other chemical groups, including amines, carboxylic acids, and tetrazoles. Investigating novel and selective transformations of the cyano group in the context of the substituted pyridine ring will be a fruitful area of research.

Ring-Closing and Ring-Opening Reactions: The strategic placement of functional groups may allow for novel intramolecular cyclizations to form fused heterocyclic systems. Conversely, under specific conditions, ring-opening reactions could lead to interesting acyclic structures.

Expansion of Applications in Chemical Biology and Materials Science

The structural motifs present in this compound are found in many biologically active molecules and functional materials. This suggests a significant potential for this compound to be utilized in a variety of applications.

In the realm of chemical biology , future research could focus on:

Fluorescent Probes: The pyridine scaffold is a common feature in fluorescent dyes. By judiciously modifying the structure of this compound, it may be possible to develop novel fluorescent probes for bioimaging and sensing applications.

Enzyme Inhibitors: The amino and cyano groups can participate in hydrogen bonding and other non-covalent interactions, making them suitable for binding to the active sites of enzymes. This compound could serve as a starting point for the design of inhibitors for various enzymes implicated in disease.

In materials science , emerging research directions include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials have shown promise in OLED applications. The electronic properties of this compound could be tuned through chemical modification to develop new materials for more efficient and stable OLEDs.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the cyano group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules and materials. For this compound, advanced computational methods can provide valuable insights and guide experimental efforts.

Future computational studies are expected to employ:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure, vibrational frequencies, and reactivity of this compound and its derivatives. nih.gov This information can help in understanding its chemical behavior and in designing new reactions.

Molecular Docking: To explore its potential in drug discovery, molecular docking simulations can be used to predict how derivatives of this compound might bind to specific protein targets. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions or the behavior of the molecule in complex biological environments, QM/MM methods can provide a more accurate description by treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Prediction of molecular structure and reactivity. nih.gov |

| Molecular Docking | Elucidation of potential biological targets. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and interactions. |

Synergistic Approaches Combining Synthesis, Computation, and Application Research

The most significant breakthroughs in the future of this compound research will likely emerge from synergistic approaches that integrate synthetic chemistry, computational modeling, and applied research. The traditional linear approach of synthesis followed by testing is being replaced by a more integrated and iterative cycle.

This modern research paradigm involves:

Computational Design: Using computational tools to design new derivatives of this compound with desired properties for a specific application.

Efficient Synthesis: Employing sustainable and efficient synthetic methods to prepare the designed molecules.

Experimental Evaluation: Testing the synthesized compounds in the target application, be it in a biological system or a material device.

Feedback and Refinement: Using the experimental results to refine the computational models and design the next generation of improved molecules.

By embracing this synergistic approach, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound as a valuable building block for the development of new medicines, materials, and technologies.

Q & A

Basic Research Question: What are the optimal synthetic routes for 4-amino-5-bromonicotinonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of brominated aminonitriles like this compound typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while additives like K₂CO₃ can stabilize reactive intermediates .

- Catalyst screening : Palladium or copper catalysts may improve regioselectivity in bromination steps .

Systematic optimization should employ Design of Experiments (DoE) to evaluate interactions between variables. Raw data (e.g., NMR yields, HPLC purity) should be tabulated to identify trends.

Advanced Research Question: How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) can model electronic properties critical for reactivity:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyridine ring. The bromine atom’s electron-withdrawing effect enhances electrophilicity at C5, favoring Suzuki-Miyaura couplings .

- Transition state analysis : Compare energy barriers for competing pathways (e.g., C-Br vs. C-CN bond activation).

Validate computational predictions with experimental kinetic data (e.g., reaction rates under varying conditions) . Discrepancies between theory and experiment may arise from solvation effects or steric hindrance not captured in gas-phase models.

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Based on structurally similar brominated nitriles (e.g., 6-amino-5-nitropicolinonitrile):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use NIOSH-approved respirators if handling powders .

- Engineering controls : Perform reactions in fume hoods with negative pressure to prevent vapor exposure.

- Emergency procedures : For inhalation exposure, immediately administer fresh air and seek medical attention. Skin contact requires rinsing with water for ≥15 minutes .

Advanced Research Question: How can spectroscopic and crystallographic data resolve contradictions in reported structural conformations of this compound derivatives?

Methodological Answer:

Conflicting data (e.g., bond lengths, dihedral angles) may arise from polymorphism or solvent-dependent crystallization. To resolve discrepancies:

- Single-crystal X-ray diffraction (SCXRD) : Compare unit cell parameters and hydrogen-bonding motifs (e.g., N-H···N vs. N-H···Br interactions) .

- Solid-state NMR : Distinguish between dynamic disorder and static conformational differences.

- Infrared (IR) spectroscopy : Validate functional groups (e.g., -CN stretching at ~2200 cm⁻¹) and compare with reference spectra .

Publish full crystallographic data (CIF files) and computational docking results to facilitate reproducibility .

Basic Research Question: What analytical techniques are most effective for characterizing this compound purity and stability?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 212/214 for Br isotope patterns) and rule out degradation products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

Advanced Research Question: How do steric and electronic effects of the 5-bromo substituent influence the compound’s pharmacological activity in kinase inhibition studies?

Methodological Answer:

The bromine atom’s steric bulk and electron-withdrawing nature can alter binding affinity to kinase ATP pockets:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-Cl, 5-I) and compare IC₅₀ values using enzymatic assays.

- Molecular docking : Simulate interactions with tyrosine kinases (e.g., EGFR, VEGFR). The bromine may form halogen bonds with backbone carbonyl groups .

- Kinetic solubility assays : Evaluate bioavailability changes due to bromine’s hydrophobicity.

Contradictory activity data across studies may arise from assay variability (e.g., ATP concentration, pH). Normalize results using reference inhibitors like staurosporine .

Basic Research Question: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage conditions : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the nitrile group .

- Stability monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products like 4-amino-5-hydroxynicotinonitrile.

Advanced Research Question: How can kinetic isotope effects (KIEs) elucidate the mechanism of C-Br bond activation in palladium-catalyzed reactions?

Methodological Answer:

- Deuterium labeling : Compare reaction rates using ⁷⁹Br vs. ⁸¹Br isotopes to distinguish between oxidative addition and halogen abstraction mechanisms .

- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate studies.

Unexpected KIEs may indicate competing pathways or solvent participation in transition states .

Basic Research Question: How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Quality Control (QC) : Implement strict specifications for raw materials (e.g., bromine source purity ≥99%) and reaction quenching times.

Advanced Research Question: What strategies can reconcile contradictory cytotoxicity data for this compound derivatives across cell lines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.